Prazocillin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

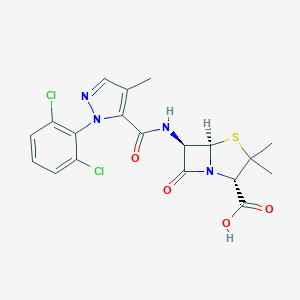

Prazocillin is a synthetic antibiotic drug that belongs to the beta-lactam class. It is used to treat bacterial infections, especially those caused by gram-positive bacteria. Prazocillin is known for its high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains of bacteria.

Wirkmechanismus

Prazocillin works by inhibiting the synthesis of bacterial cell walls. It binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, which are responsible for cross-linking the peptidoglycan chains. This leads to the disruption of the cell wall structure and ultimately, bacterial cell death.

Biochemische Und Physiologische Effekte

Prazocillin has been shown to have low toxicity and minimal side effects in animal studies. It is rapidly absorbed and distributed in the body, with peak plasma concentrations reached within 1-2 hours after administration. Prazocillin is primarily excreted in the urine, with a half-life of approximately 1 hour.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of prazocillin is its high efficacy against Prazocillin and other resistant strains of bacteria. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of prazocillin is its narrow spectrum of activity, as it is only effective against gram-positive bacteria. Additionally, the sodium salt form of prazocillin can be unstable in solution, which can affect its potency and activity.

Zukünftige Richtungen

There are several future directions for research on prazocillin. One area of interest is the development of new derivatives and analogs of prazocillin that have broader spectrum activity and improved pharmacokinetics. Another area of research is the investigation of prazocillin's potential as a synergistic agent in combination with other antibiotics. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of prazocillin in humans.

Synthesemethoden

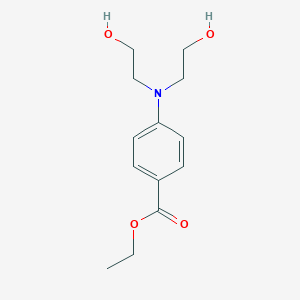

Prazocillin is synthesized by reacting 6-aminopenicillanic acid with phenylacetic acid in the presence of a catalyst. The reaction yields a mixture of diastereomers, which are separated by column chromatography. The purified product is then converted to the sodium salt form, which is the active form of the drug.

Wissenschaftliche Forschungsanwendungen

Prazocillin has been extensively studied for its antibacterial activity against various strains of bacteria. It has been shown to be effective against Prazocillin, Streptococcus pneumoniae, and other gram-positive bacteria. Prazocillin has also been studied for its pharmacokinetics and pharmacodynamics, which are important factors in determining the optimal dosage and administration of the drug.

Eigenschaften

CAS-Nummer |

15949-72-1 |

|---|---|

Produktname |

Prazocillin |

Molekularformel |

C19H18Cl2N4O4S |

Molekulargewicht |

469.3 g/mol |

IUPAC-Name |

(2S,5R,6R)-6-[[2-(2,6-dichlorophenyl)-4-methylpyrazole-3-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H18Cl2N4O4S/c1-8-7-22-25(13-9(20)5-4-6-10(13)21)12(8)15(26)23-11-16(27)24-14(18(28)29)19(2,3)30-17(11)24/h4-7,11,14,17H,1-3H3,(H,23,26)(H,28,29)/t11-,14+,17-/m1/s1 |

InChI-Schlüssel |

XRCKXULNIUSXFZ-HYSWKAIVSA-N |

Isomerische SMILES |

CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |

SMILES |

CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |

Kanonische SMILES |

CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |

Synonyme |

1-(2,6-dichlorophenyl)-4-methyl-5-pyrazolylpenicillin prazocillin prazocillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer pyrazocillin, F75 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)

![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)